N-[5-(aminomethyl)pyridin-2-yl]acetamide
Overview
Description
N-[5-(aminomethyl)pyridin-2-yl]acetamide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[5-(aminomethyl)pyridin-2-yl]acetamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with acetic anhydride in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Another method involves the use of α-bromoketones and 2-aminopyridine. In this approach, the reaction is carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as the oxidizing agents. This method is advantageous as it does not require the use of metals and proceeds under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(aminomethyl)pyridin-2-yl]acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in toluene is commonly used for oxidation reactions.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Substitution: Halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions, such as in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(pyridin-2-yl)amides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
N-[5-(aminomethyl)pyridin-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound is used in the synthesis of novel materials with unique properties, such as conducting polymers and coordination complexes.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of various biological processes.
Mechanism of Action
The mechanism of action of N-[5-(aminomethyl)pyridin-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)acetamide: Similar in structure but lacks the aminomethyl group.
3-bromoimidazo[1,2-a]pyridine: Contains a pyridine ring but with different substituents.
Uniqueness
N-[5-(aminomethyl)pyridin-2-yl]acetamide is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Biological Activity
N-[5-(aminomethyl)pyridin-2-yl]acetamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with an aminomethyl group and an acetamide moiety, which contribute to its chemical reactivity and biological properties. The following sections delve into the biological activities associated with this compound, including antimicrobial and antitumor effects, as well as its structural characteristics and synthesis.
Structural Characteristics
The molecular formula of this compound is CHNO. The presence of the pyridine ring is significant as it often correlates with various pharmacological activities. The structural features can be summarized as follows:
Feature | Description |
---|---|
Pyridine Ring | Provides basicity and potential for interactions with biological targets |
Aminomethyl Group | Enhances solubility and may affect binding affinities |
Acetamide Group | Contributes to the overall stability and reactivity of the compound |
Antimicrobial Activity
Research has indicated that compounds with similar structural characteristics to this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
The antitumor potential of this compound has been explored, particularly in relation to its effect on cancer cell lines. In vitro studies have demonstrated that compounds structurally related to this compound can inhibit the viability of aggressive cancer cell lines, such as triple-negative breast cancer cells (MDA-MB-231) by up to 55% at concentrations around 10 µM . Additionally, in vivo studies using xenograft models have shown promising results in tumor reduction when administered at therapeutic doses .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound can be achieved through various methods, often involving the reaction of pyridine derivatives with acetamides. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. For example, modifications to the aminomethyl or acetamide groups can significantly alter its potency and selectivity against different biological targets.
Notable SAR Findings:
- Substituents on the pyridine ring influence lipophilicity and bioavailability.
- The presence of electron-donating groups can enhance interaction with target proteins.
Case Studies
- Antitumor Efficacy : A study investigating a series of pyridine derivatives found that those similar to this compound showed significant inhibition of ribonucleotide reductase activity, which is critical for DNA synthesis in cancer cells. This resulted in prolonged survival in leukemia-bearing mice .
- Antimicrobial Properties : In a comparative analysis, derivatives of pyridine were evaluated for their antibacterial activity against resistant strains like Staphylococcus aureus. The findings indicated that certain modifications could enhance efficacy against multi-drug resistant bacteria .
Properties
IUPAC Name |
N-[5-(aminomethyl)pyridin-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(12)11-8-3-2-7(4-9)5-10-8/h2-3,5H,4,9H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQYQEXXCUXLPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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